![molecular formula C29H23ClN4O2 B11997530 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997530.png)
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 1284274-17-4
Molecular Weight: 494.985 g/mol
This compound belongs to a class of pyrazole derivatives and exhibits intriguing biological and chemical properties. due to its rarity, analytical data is not widely available .
Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate precursors. Unfortunately, specific details on the synthetic pathways are scarce in the literature. Researchers typically employ organic synthesis techniques to assemble the complex structure.
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its rarity and specialized applications limit large-scale production.
Análisis De Reacciones Químicas
Reactivity::
Oxidation and Reduction: The compound may undergo redox reactions, but specific conditions remain elusive.
Substitution Reactions:
Major Products:: The major products resulting from the reactions involving this compound depend on the specific reaction type. Further research is needed to elucidate these products.
Aplicaciones Científicas De Investigación
Chemistry::
Catalysis: Researchers explore its potential as a ligand in transition metal-catalyzed reactions.
Supramolecular Chemistry: Its unique structure may contribute to self-assembly and host-guest interactions.
Biological Activity: Investigations into its bioactivity, such as enzyme inhibition or receptor binding, are ongoing.
Drug Discovery: Researchers explore its potential as a lead compound for drug development.
Materials Science: Its structural features may find applications in materials design (e.g., polymers, liquid crystals).
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects remains speculative. Researchers hypothesize that it interacts with specific molecular targets or pathways, but further studies are necessary to confirm these hypotheses.
Comparación Con Compuestos Similares
While this compound is unique due to its specific substituents and functional groups, it shares similarities with other pyrazole derivatives. Notable similar compounds include 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide (CAS Number: 1310101-64-4) .
Propiedades
Fórmula molecular |
C29H23ClN4O2 |
|---|---|
Peso molecular |
495.0 g/mol |
Nombre IUPAC |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C29H23ClN4O2/c1-19(23-9-8-21-4-2-3-5-24(21)16-23)31-34-29(35)28-17-27(32-33-28)22-10-14-26(15-11-22)36-18-20-6-12-25(30)13-7-20/h2-17H,18H2,1H3,(H,32,33)(H,34,35)/b31-19+ |
Clave InChI |
LVYMBYKMFIECDU-ZCTHSVRISA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/C4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


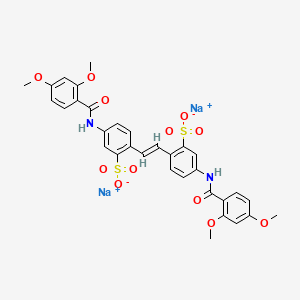


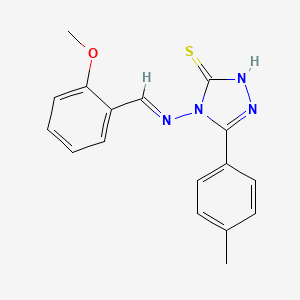

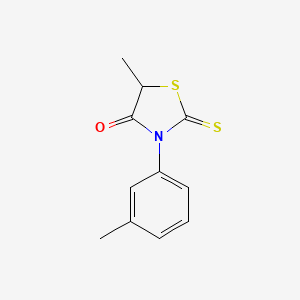

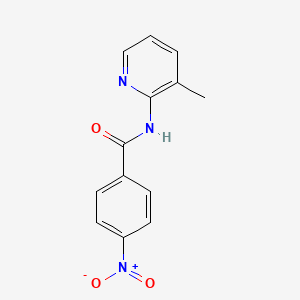
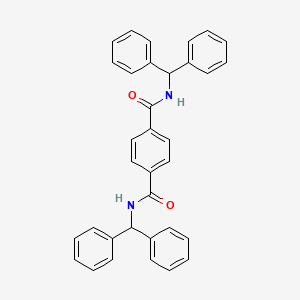
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997497.png)
![3-(2-naphthyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997501.png)

![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11997527.png)
![3-(4-bromophenyl)-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997531.png)
